molecular formula C15H16N2O B2925171 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 1909317-57-2

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile

Cat. No. B2925171
CAS RN: 1909317-57-2
M. Wt: 240.306
InChI Key: TVYGDFUPJBRXFP-UHFFFAOYSA-N
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Description

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is a chemical compound with the CAS Number: 1909317-57-2 . It has a molecular weight of 240.3 . The IUPAC name for this compound is (1S,5S,6R)-8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile . It is typically stored at room temperature and is in the form of an oil .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The InChI code for 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is 1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2 .


Physical And Chemical Properties Analysis

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is an oil that is stored at room temperature . It has a molecular weight of 240.3 .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . Research into the stereoselective preparation of this structure is significant due to its presence in many pharmacologically active compounds. The compound can serve as a precursor in the enantioselective synthesis of these alkaloids, which are used in medications to treat conditions like motion sickness and postoperative nausea.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile can be utilized to create various complex molecules . Its structure is particularly useful for introducing the bicyclic azabicyclo octane motif into larger, more complex molecules, which can have applications ranging from material science to pharmaceuticals.

Inhibition of JAK2 Kinase Autophosphorylation

In biochemical studies, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been shown to inhibit JAK2 kinase autophosphorylation . This is significant in the field of cancer research, as JAK2 kinase is involved in cell signaling pathways that can lead to uncontrolled cell growth.

Inducing Apoptosis in Cancer Cells

Related to its role in inhibiting JAK2 kinase, this compound has been observed to decrease levels of STAT3-dependent proteins, such as Bcl-XL and survivin, thereby inducing apoptosis in various cell lines . This application is crucial in developing new cancer therapies, particularly in targeting tumor cells to trigger their self-destruction.

properties

IUPAC Name

8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYGDFUPJBRXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC(C1N2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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